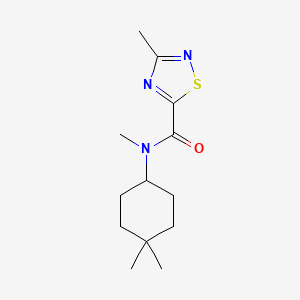
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide, also known as DMTD, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins that promote inflammation and tumor growth. In fungi and bacteria, this compound has been shown to disrupt the cell membrane and inhibit the activity of certain enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In fungi and bacteria, it has been shown to disrupt cell membrane integrity and inhibit growth. In animals, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide in lab experiments is its versatility and potential for various applications. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.
Future Directions
There are many potential future directions for research on N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide. In medicine, further studies could focus on optimizing its anti-cancer properties and developing new drugs based on its structure. In agriculture, research could focus on developing new pesticides and fungicides based on this compound. In materials science, research could focus on developing new polymers and coatings with improved properties based on this compound. Overall, this compound has the potential to make significant contributions in various fields and warrants further research.
Synthesis Methods
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4,4-dimethylcyclohexanone with thiosemicarbazide, followed by cyclization and subsequent reaction with dimethylamine. The final product is obtained through purification and recrystallization.
Scientific Research Applications
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide has been found to have a wide range of potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been found to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In materials science, this compound has been shown to have potential applications in the development of new polymers and coatings.
properties
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-9-14-11(18-15-9)12(17)16(4)10-5-7-13(2,3)8-6-10/h10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLFMYZISNMLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N(C)C2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)

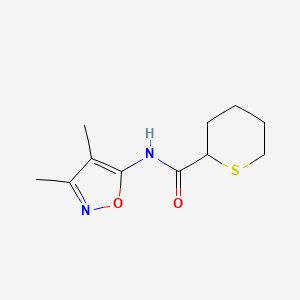
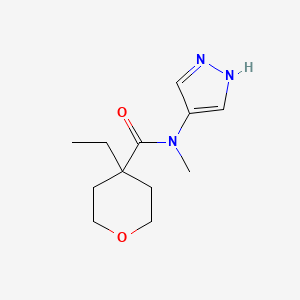
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
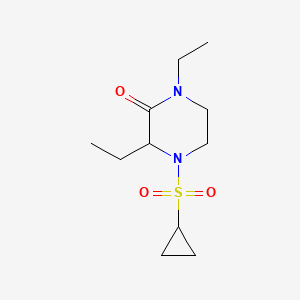
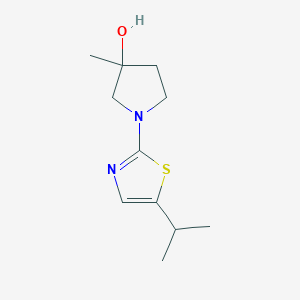
![N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine](/img/structure/B7360627.png)
![N-(3-ethyloxolan-3-yl)pyrrolo[1,2-b]pyridazine-7-carboxamide](/img/structure/B7360628.png)
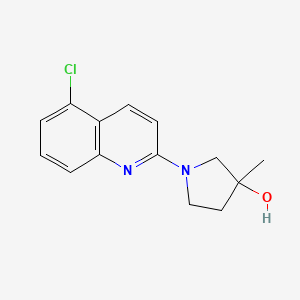
![7-(cyclopropylmethyl)-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7360637.png)
![(5S)-2,2,5-trimethyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]morpholine](/img/structure/B7360644.png)